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Compound of Interest

5-Bromo-2,4-
Compound Name: _
dimethoxybenzaldehyde

Cat. No.: B144945

5-Bromo-2,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as
a highly valuable and versatile intermediate in organic synthesis. Its utility stems from a unique
combination of functional groups: a reactive aldehyde, an aryl bromide suitable for cross-
coupling, and an electron-rich aromatic ring activated by two methoxy groups. This guide
provides an in-depth analysis of its reactivity, offering researchers and drug development
professionals the predictive insights necessary to effectively incorporate this building block into
complex synthetic pathways. We will move beyond simple reaction lists to explore the
underlying electronic and steric factors that govern its chemical behavior, providing a
framework for rational reaction design and optimization.

Molecular Profile and Spectroscopic
Characterization

A thorough understanding of a reagent's physical and spectral properties is the foundation of its
effective use. These properties not only confirm the identity and purity of the material but also
provide clues to its reactivity.

Physical and Chemical Properties

The key properties of 5-Bromo-2,4-dimethoxybenzaldehyde are summarized below,
providing essential data for reaction planning and safety assessment.
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Property Value Source(s)
CAS Number 130333-46-9 [1]
Molecular Formula CoH9BrOs [1]
Molecular Weight 245.07 g/mol [1]
Appearance Solid

Melting Point 140-141 °C

SMILES String COclcc(OC)c(C=0)cclBr
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Spectroscopic Data

Vibrational and spectral studies are crucial for confirming the molecular structure.[2] Quantum
mechanical calculations using methods like Density Functional Theory (DFT) have shown good
agreement with experimental FTIR and Laser Raman spectra, validating the compound's
structural parameters.[2]

A Guided Tour of Reactivity

The reactivity of 5-Bromo-2,4-dimethoxybenzaldehyde can be logically dissected by
considering its three primary functional regions: the aldehyde group, the carbon-bromine bond,
and the aromatic ring itself.
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Caption: Reactivity map of 5-Bromo-2,4-dimethoxybenzaldehyde.
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Reactions at the Aldehyde Carbonyl

The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. Its
reactivity is standard and predictable.

o Reduction: The aldehyde can be readily reduced to a primary alcohol (1,2-dihydro-4,6-
dimethoxy-3-methylbenzocyclobuten-1-ol has been prepared this way). Mild reducing agents
like sodium borohydride (NaBHa) are typically sufficient for this transformation, leaving the
aryl bromide intact.

» Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium
(R-Li) reagents will attack the carbonyl carbon to form secondary alcohols. Due to the ortho-
methoxy group, some steric hindrance may be present, potentially requiring slightly elevated
temperatures or longer reaction times compared to unhindered aldehydes.[3]

o Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into
an alkene, offering a route to extend carbon chains and introduce new functionalities.

The Carbon-Bromine Bond: A Gateway to Cross-
Coupling

The C-Br bond is the most synthetically versatile site on the molecule, serving as an ideal
handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of
complex molecular architectures.

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an
organohalide with an organoboron compound.[4] 5-Bromo-2,4-dimethoxybenzaldehyde is an
excellent substrate for this reaction. For instance, it undergoes coupling with
benzo[b]thiophene-2-boronic acid using a palladium catalyst like
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4].

The catalytic cycle is a well-established pathway involving three key steps:
o Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[4][5]

o Transmetalation: The organic group from the boronic acid (activated by a base) is transferred
to the palladium center.[4][5]
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¢ Reductive Elimination: The two organic fragments couple, forming the new C-C bond and
regenerating the Pd(0) catalyst.[4][5]
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
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The Buchwald-Hartwig amination is the definitive method for constructing carbon-nitrogen
bonds, coupling aryl halides with amines.[6] This reaction has revolutionized pharmaceutical
synthesis.[7] The mechanism is similar to the Suzuki coupling, involving oxidative addition,
amine coordination and deprotonation, and reductive elimination.[8][9] The choice of ligand is
critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being essential for
high efficiency.[7][9]
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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Reactions on the Aromatic Ring
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The substitution pattern on the benzene ring dictates its reactivity towards electrophiles.

» Electrophilic Aromatic Substitution (EAS): The ring is highly activated due to the two electron-
donating methoxy groups (-OCHs), which are strong ortho, para-directors.[10] The aldehyde
(-CHO) and bromine (-Br) are deactivating groups.[10] The directing effects are as follows:

o -OCHs at C2: Directs to C1 (blocked), C3, and C5 (blocked).
o -OCHs at C4: Directs to C3 and C5 (blocked).

o -CHO at C1: Directs to C3 and C5 (blocked).

o -Br at C5: Directs to C1 (blocked) and C3.

All directing vectors converge on the C3 position. Therefore, electrophilic substitution (e.g.,
nitration, halogenation) is strongly predicted to occur at the C3 position, the only
unsubstituted site activated by both methoxy groups.

» Nucleophilic Aromatic Substitution (NAS): This reaction is highly unlikely. NAS requires the
presence of strong electron-withdrawing groups (like -NOz2) ortho or para to the leaving group
(the bromide) to stabilize the negatively charged Meisenheimer complex intermediate.[11]
[12] The electron-donating methoxy groups on this ring destabilize such an intermediate,
making the C-Br bond resistant to nucleophilic attack.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for key transformations.
Researchers should perform optimization based on their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-2,4-dimethoxybenzaldehyde.
Methodology:

o Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-
Bromo-2,4-dimethoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5
equiv), and a base such as K2COs or K3sPOa (2.0-3.0 equiv).[13]
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o Catalyst Addition: Add the palladium catalyst, for example, Pd(PPhs)a (2-5 mol %).[5][13]

¢ Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen) three times.

e Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-
dioxane, toluene, or DMF with water (typically a 4:1 to 10:1 ratio) is common.[4]

e Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically
range from 80 °C to 110 °C.[4]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed.

o Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic
solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous NazSOa4 or MgSOu4, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product via flash column chromatography on silica gel to yield
the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 5-(Amino)-2,4-dimethoxybenzaldehyde derivatives.
Methodology:

e Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst
(e.g., Pdz(dba)s, 1-2 mol %), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol %), and
a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a dry reaction
vessel.[9]

» Reagent Addition: Add 5-Bromo-2,4-dimethoxybenzaldehyde (1.0 equiv) and the desired
primary or secondary amine (1.1-1.3 equiv).

o Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane
via syringe.
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e Reaction Execution: Seal the vessel and heat the mixture with stirring. Temperatures
typically range from 80 °C to 110 °C.[9]

e Monitoring: Monitor the reaction by TLC or GC-MS.

o Workup: After cooling, quench the reaction by carefully adding saturated aqueous NHa4ClI.
Extract the product with an organic solvent. Wash the organic phase with brine, dry over an
anhydrous salt, and concentrate in vacuo.

« Purification: Purify the crude material by flash chromatography to obtain the desired aryl

amine.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent.

o Hazard Identification: 5-Bromo-2,4-dimethoxybenzaldehyde is known to cause skin
irritation, serious eye irritation, and may cause respiratory irritation.[14] It may be harmful if
swallowed.[15]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side-shields, chemical-resistant gloves, and a lab coat.

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[15] Avoid contact with skin and eyes.[16]

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
[16]

Conclusion

5-Bromo-2,4-dimethoxybenzaldehyde is a strategically functionalized molecule whose
reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond. The aldehyde
group offers a reliable site for standard carbonyl chemistry, while the electron-rich nature of the
aromatic ring strongly directs any potential electrophilic substitution to the C3 position. By
understanding these distinct reactivity modes, synthetic chemists can leverage this compound
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as a powerful and predictable tool for the efficient construction of diverse and complex
molecular targets in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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